molecular formula C19H19N5 B15118949 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15118949
M. Wt: 317.4 g/mol
InChI Key: WCSWPXGXNKTUQP-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core, a phenylpiperidine moiety, and a carbonitrile group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various cellular processes and pathways .

Comparison with Similar Compounds

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

1-(3-methylimidazo[4,5-b]pyridin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C19H19N5/c1-23-17-16(8-5-11-21-17)22-18(23)24-12-9-19(14-20,10-13-24)15-6-3-2-4-7-15/h2-8,11H,9-10,12-13H2,1H3

InChI Key

WCSWPXGXNKTUQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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